molecular formula C14H20IN3OS B145569 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide CAS No. 131988-19-7

3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide

Cat. No. B145569
M. Wt: 405.3 g/mol
InChI Key: PLDTVIHYDHJMEQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide, also known as HTMT, is a novel fluorescent probe that has been widely used in scientific research applications. This compound has unique optical properties that make it a valuable tool for studying various biological processes.

Mechanism Of Action

The mechanism of action of 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide is based on its unique optical properties. 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide is a fluorescent probe that emits a strong yellow-green fluorescence when excited with blue light. The fluorescence intensity of 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide is highly dependent on the local environment, such as pH, polarity, and viscosity. Therefore, 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide can be used to monitor changes in the local environment of biomolecules.

Biochemical And Physiological Effects

3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide has no known biochemical or physiological effects on cells and tissues. 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide is a non-toxic compound that does not interfere with cellular processes. Therefore, 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide can be used to study biological processes without affecting the system under investigation.

Advantages And Limitations For Lab Experiments

3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide has several advantages as a fluorescent probe. First, 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide has a high quantum yield and photostability, making it a reliable tool for long-term imaging experiments. Second, 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide has a high signal-to-noise ratio, allowing for sensitive detection of biomolecules. Third, 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide is compatible with a wide range of biological samples, including live cells, tissues, and organisms.
However, 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide also has some limitations. First, 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide is sensitive to pH and temperature changes, which can affect its fluorescence intensity. Second, 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide has a limited excitation wavelength range, which may limit its use in multiplex imaging experiments. Third, 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide has a relatively low molar extinction coefficient, which may limit its sensitivity in low-concentration samples.

Future Directions

There are several future directions for the development and application of 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide. First, the synthesis of 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide derivatives with improved optical properties, such as red-shifted fluorescence, higher quantum yield, and increased photostability, could expand the range of applications of 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide. Second, the development of 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide-based biosensors for specific biomolecules, such as ions, proteins, and nucleic acids, could provide a valuable tool for disease diagnosis and drug discovery. Third, the application of 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide in in vivo imaging experiments could provide new insights into the dynamic processes of living organisms.
Conclusion:
In conclusion, 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide is a valuable tool for studying various biological processes. Its unique optical properties make it a reliable and sensitive fluorescent probe for monitoring changes in the local environment of biomolecules. While 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide has some limitations, its advantages make it a valuable tool for scientific research. The future development and application of 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide derivatives and biosensors could expand the range of applications of this compound and provide new insights into the dynamic processes of living organisms.

Scientific Research Applications

3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide has been widely used as a fluorescent probe to study various biological processes, including protein-protein interactions, enzyme activity, and cellular signaling pathways. 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide can be used to monitor changes in intracellular calcium levels, pH, and membrane potential. In addition, 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide can be used to visualize the distribution and localization of biomolecules in living cells and tissues.

properties

CAS RN

131988-19-7

Product Name

3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide

Molecular Formula

C14H20IN3OS

Molecular Weight

405.3 g/mol

IUPAC Name

3-hexoxy-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole;iodide

InChI

InChI=1S/C14H20N3OS.HI/c1-3-4-5-6-10-18-14-13(15-19-16-14)12-8-7-9-17(2)11-12;/h7-9,11H,3-6,10H2,1-2H3;1H/q+1;/p-1

InChI Key

PLDTVIHYDHJMEQ-UHFFFAOYSA-M

SMILES

CCCCCCOC1=NSN=C1C2=C[N+](=CC=C2)C.[I-]

Canonical SMILES

CCCCCCOC1=NSN=C1C2=C[N+](=CC=C2)C.[I-]

synonyms

3-(4-HEXYLOXY-1,2,5-THIADIAZOL-3-YL)-1-METHYLPYRIDINIUM IODIDE

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of methyl iodide (0.5 ml, 7.5 mmol) and 3-(4-hexyloxy-1,2,5-thiadiazol-3-yl)pyridine (658 mg, 2.5 mmol) in acetone (5 ml) was stirred at room temperature for 18 h. The title compound precipitated from the solution and was collected by filtration to yield 0.81 g (80%).
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
658 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of methyl iodide (0.5 ml, 7.5 mmol) and 3-(3-hexyloxy-1,2,5-thiadiazol-4-yl)pyridine (658 mg, 2.5 mmol) in acetone (5 ml) was stirred at room temperature for 18 h. The title compound precipitated from the solution and was collected by filtration to yield 0.81 g (80%).
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
658 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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